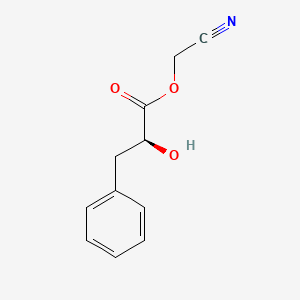![molecular formula C12H23NO4Si B6609941 1-[(tert-butoxy)carbonyl]-3,3-dimethyl-1,3-azasilinane-5-carboxylic acid CAS No. 2839371-15-0](/img/structure/B6609941.png)
1-[(tert-butoxy)carbonyl]-3,3-dimethyl-1,3-azasilinane-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Tert-butoxy)carbonyl]-3,3-dimethyl-1,3-azasilinane-5-carboxylic acid, also known as TBCDAA, is an important organic compound that is widely used in a variety of scientific research applications. It is a colorless, crystalline solid with a molecular formula of C9H17NO4 and a molar mass of 211.24 g/mol. TBCDAA is a non-toxic and non-flammable compound that is both stable and water-soluble. It is a versatile compound that can be used in a variety of scientific research applications, including synthesis, biochemical, and physiological studies.
Wissenschaftliche Forschungsanwendungen
1-[(tert-butoxy)carbonyl]-3,3-dimethyl-1,3-azasilinane-5-carboxylic acid is a versatile compound that can be used in a variety of scientific research applications. It has been used in the synthesis of a variety of organic compounds, such as esters, amides, and amines. It has also been used in the synthesis of peptides and peptide analogues, as well as in the study of enzyme-catalyzed reactions. In addition, this compound has been used in the study of protein-ligand interactions and in the study of the biochemical and physiological effects of drugs.
Wirkmechanismus
1-[(tert-butoxy)carbonyl]-3,3-dimethyl-1,3-azasilinane-5-carboxylic acid acts as an inhibitor of enzymes, such as serine proteases and cysteine proteases. It binds to the active site of the enzyme, blocking the binding of the substrate and preventing the catalytic reaction from taking place. This inhibition is reversible, meaning that the enzyme can be reactivated by the removal of the inhibitor.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, as well as enzymes involved in the synthesis of proteins and other macromolecules. In addition, this compound has been shown to inhibit the activity of enzymes involved in the synthesis of neurotransmitters, hormones, and other signaling molecules.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(tert-butoxy)carbonyl]-3,3-dimethyl-1,3-azasilinane-5-carboxylic acid is a versatile compound that can be used in a variety of lab experiments. It is a non-toxic and non-flammable compound that is both stable and water-soluble. This makes it an ideal choice for a variety of biochemical and physiological studies. However, it should be noted that this compound is a relatively expensive compound, which may limit its use in some experiments.
Zukünftige Richtungen
The future of 1-[(tert-butoxy)carbonyl]-3,3-dimethyl-1,3-azasilinane-5-carboxylic acid as a research compound is promising. It has already been used in a variety of scientific research applications, and its versatility makes it an ideal choice for a variety of biochemical and physiological studies. In the future, this compound could be used in the study of enzyme-catalyzed reactions, protein-ligand interactions, and the biochemical and physiological effects of drugs. It could also be used in the synthesis of peptides and peptide analogues, as well as in the synthesis of other organic compounds. Additionally, this compound could be used to study the effects of inhibitors on enzymes and other biological systems.
Synthesemethoden
1-[(tert-butoxy)carbonyl]-3,3-dimethyl-1,3-azasilinane-5-carboxylic acid can be synthesized using a variety of methods, including the reaction of tert-butyl chloroformate and N,N-dimethyl-1,3-azasilinane-5-carboxylic acid in the presence of a base. The reaction is conducted at room temperature in a solvent such as dichloromethane or toluene. The reaction is then quenched with water, and the product is isolated via filtration. The purity of the product can be determined by thin-layer chromatography or another suitable analytical technique.
Eigenschaften
IUPAC Name |
3,3-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-azasilinane-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4Si/c1-12(2,3)17-11(16)13-6-9(10(14)15)7-18(4,5)8-13/h9H,6-8H2,1-5H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCYXNNIUZVXOLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C[Si](C1)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4Si |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.40 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[4-(2,2-dimethoxyethyl)oxan-4-yl]methanamine](/img/structure/B6609862.png)


![rac-(1R,4S,5S)-4-methyl-2-azabicyclo[2.1.1]hexane-5-carboxylic acid hydrochloride](/img/structure/B6609875.png)


![tert-butyl N-({1-[(pyrimidine-2-sulfonyl)methyl]cyclobutyl}methyl)carbamate](/img/structure/B6609901.png)

![tert-butyl N-{[5-(fluorosulfonyl)thiophen-2-yl]methyl}carbamate](/img/structure/B6609930.png)

![1-[2-(thiophen-3-yl)-1,3-thiazol-4-yl]methanamine dihydrochloride](/img/structure/B6609948.png)
![rac-(1R,5R)-4,4-difluorobicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B6609949.png)

![methyl 6-oxospiro[2.3]hexane-4-carboxylate](/img/structure/B6609956.png)
